molecular formula C8H10NO6P B15178557 Ethyl (4-nitrophenyl) phosphate CAS No. 17659-67-5

Ethyl (4-nitrophenyl) phosphate

Cat. No.: B15178557
CAS No.: 17659-67-5
M. Wt: 247.14 g/mol
InChI Key: YTFMVJUJFNLWIE-UHFFFAOYSA-N
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Description

Ethyl (4-nitrophenyl) phosphate is an organic compound with the molecular formula C11H11NO4P. It is a derivative of phenyl phosphate and contains a nitro group (-NO2) attached to the benzene ring, making it a nitrophenyl compound. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Phosphate Esterification: this compound can be synthesized through the esterification of 4-nitrophenol with ethyl phosphoric acid in the presence of a dehydrating agent such as concentrated sulfuric acid.

  • Phosphorylation Reaction: Another method involves the direct phosphorylation of 4-nitrophenol using phosphorus oxychloride (POCl3) and ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions. The process involves continuous monitoring of reaction conditions, including temperature, pressure, and pH, to ensure the efficient formation of the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of Ethyl (4-aminophenyl) phosphate.

  • Substitution: Substitution reactions can occur at the nitro group or the phosphate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Nitrophenol derivatives, nitrobenzoic acids.

  • Reduction: Aminophenol derivatives, amino acids.

  • Substitution: Alkylated phenyl phosphates, substituted phenols.

Scientific Research Applications

Ethyl (4-nitrophenyl) phosphate is used in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and analytical chemistry for studying reaction mechanisms.

  • Biology: The compound is used in biological assays to investigate enzyme activities and metabolic pathways.

  • Industry: this compound is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which Ethyl (4-nitrophenyl) phosphate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in enzymes or other biological molecules.

  • Pathways Involved: The compound may inhibit or activate certain biochemical pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

  • Ethyl (3-nitrophenyl) phosphate: Similar structure but with the nitro group at a different position on the benzene ring.

  • Ethyl (2-nitrophenyl) phosphate: Another positional isomer with different chemical properties.

  • Ethyl (4-nitrobenzoate): A related compound with a different functional group.

Uniqueness: Ethyl (4-nitrophenyl) phosphate is unique due to its specific position of the nitro group, which influences its reactivity and biological activity compared to its positional isomers.

Properties

CAS No.

17659-67-5

Molecular Formula

C8H10NO6P

Molecular Weight

247.14 g/mol

IUPAC Name

ethyl (4-nitrophenyl) hydrogen phosphate

InChI

InChI=1S/C8H10NO6P/c1-2-14-16(12,13)15-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,13)

InChI Key

YTFMVJUJFNLWIE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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